N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves the reaction of indole derivatives with pyridine-4-carbohydrazide under specific conditions. One common method involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide: This compound shares a similar indole-based structure but differs in its substituents and biological activities.
N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-3-carbohydrazide: Another related compound with variations in the indole and pyridine moieties.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-2-20-13-6-4-3-5-12(13)14(16(20)22)18-19-15(21)11-7-9-17-10-8-11/h3-10,22H,2H2,1H3 |
InChI Key |
KVXSZPSHFCWVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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